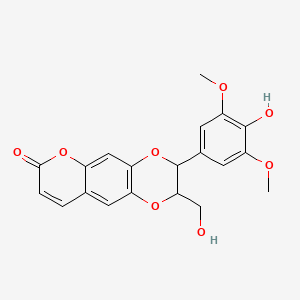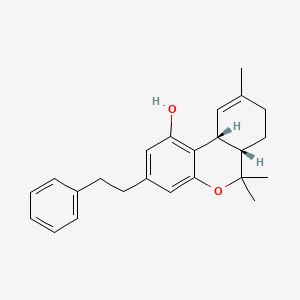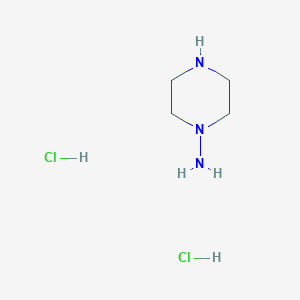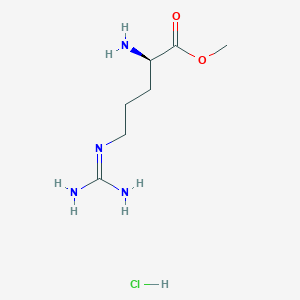
Moluccanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moluccanin is a coumarinolignoid, a type of natural product that is derived from the Aleurites moluccana . It belongs to the phenylpropanoids class of compounds .
Molecular Structure Analysis
Moluccanin has a molecular formula of C20H18O8 and a molecular weight of 386.35 . The specific structural analysis of Moluccanin is not detailed in the available resources.Physical And Chemical Properties Analysis
Moluccanin is a solid compound with a white to off-white color . It has a molecular weight of 386.35 .Wissenschaftliche Forschungsanwendungen
Classification and Structure
Moluccanin is a type of coumarinolignan (CL) . CLs are a group of non-conventional lignans having coumarins and phenyl propanes as two C6C3 units linked commonly through a dioxane bridge . The structure of Moluccanin is 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one.
Occurrence and Preparation
Moluccanin has been isolated from various plant species. Around 38 CLs have been isolated from 40 plant species belonging to 20 different families . The large-scale preparation, synthesis, and derivatives of CLs have been reported .
Pharmacological Activities
The majority of the reported CLs, including Moluccanin, have shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines . Other pharmacological effects exhibited by CLs such as hepatoprotective and anticancer effects are also covered in the review .
Ethnopharmacology
Since ancient times, plants containing Moluccanin have been used in folk medicine to cure various illnesses, including headaches, fever, asthma, injuries, stomach ulcers, and tumors .
Biological Activity
Extracts and secondary metabolites from species containing Moluccanin exhibited interesting biological properties, including antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects .
Safety and Hazards
Wirkmechanismus
Moluccanin, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one, is a coumarinolignoid isolated from Aleurites moluccana
Target of Action
Coumarinolignoids, the group to which moluccanin belongs, have been reported to show potential anti-inflammatory activities, especially against pro-inflammatory cytokines .
Mode of Action
It is known that coumarinolignoids can exhibit diverse biological activities based on the substitution groups and stereo location of these groups .
Biochemical Pathways
Coumarinolignoids have been reported to influence various biochemical pathways, contributing to their potential anti-inflammatory and other pharmacological effects .
Result of Action
Coumarinolignoids, including moluccanin, have been reported to exhibit potential anti-inflammatory activities .
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moluccanin | |
Q & A
Q1: What is Moluccanin and where is it found?
A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []
Q2: Has Moluccanin's structure been fully characterized?
A2: While the isolation of Moluccanin from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.
Q3: Can Moluccanin be synthesized in the lab?
A3: While the provided research excerpts don't describe the total synthesis of Moluccanin specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of Moluccanin. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE](/img/no-structure.png)



![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)


